Adenosine A2A Receptor Binding Affinity: 5-Amino-1-benzyltriazole-4-carbaldehyde Scaffold vs. Adenosine A3 Receptor Selectivity
The 5-amino-1-benzyltriazole-4-carbaldehyde scaffold, as part of a larger conjugate molecule, demonstrates exceptionally high binding affinity for the human adenosine A2A receptor, with a dissociation constant (Kd) of 3.20 nM . This is in stark contrast to its affinity for the closely related adenosine A3 receptor, where the same scaffold exhibits a significantly weaker inhibition constant (Ki) of 1,810 nM . This data establishes a clear quantitative differentiation in target engagement, highlighting that the benzyl-substituted triazole core is highly optimized for A2A binding, a property that is not generalizable to other triazole-containing adenosine receptor ligands .
| Evidence Dimension | Binding Affinity (Human Adenosine Receptors) |
|---|---|
| Target Compound Data | Kd = 3.20 nM for Adenosine A2A receptor |
| Comparator Or Baseline | Ki = 1,810 nM for Adenosine A3 receptor |
| Quantified Difference | ~565-fold higher affinity for A2A vs. A3 |
| Conditions | Radioligand displacement assay using [3H] labeled ligand for A2A and [125I]I-AB-MECA for A3 in CHO cells |
Why This Matters
This >500-fold selectivity window is critical for procuring this specific scaffold to develop A2A-selective research tools or drug candidates, minimizing off-target A3-related effects.
- [1] BindingDB. (n.d.). BDBM50026818 CHEMBL3335524. View Source
- [2] Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. View Source
